4-Bromo-7-fluoroquinazoline
Description
4-Bromo-7-fluoroquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 4 and a fluorine atom at position 7 of the quinazoline core. The introduction of halogen atoms (Br, F) at specific positions modulates electronic properties, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
4-bromo-7-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H |
InChI Key |
HHADGVKKNXIAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of 4-Bromo-7-fluoroquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline compounds .
Scientific Research Applications
4-Bromo-7-fluoroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-7-fluoroquinazoline with structurally related quinazoline derivatives, emphasizing substituent positions, molecular properties, and functional roles. Data are synthesized from analogs in the evidence (see references).
Key Observations:
Substituent Position Effects: Halogen placement (e.g., Br at C4 vs. C7) alters electronic distribution and steric bulk, impacting binding to biological targets like kinase ATP pockets . Fluorine at C7 (as in the base compound) enhances electronegativity and may reduce metabolic degradation compared to non-fluorinated analogs.
Similarity Scores :
- Compounds with Br/Cl/F at adjacent positions (e.g., 7-Bromo-4-chloro-6-fluoroquinazoline) exhibit high structural similarity (score 0.89–0.95) to parent quinazolines, suggesting comparable reactivity .
Medicinal Chemistry Applications :
- Polysubstituted derivatives (e.g., 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline) are prioritized for combinatorial libraries due to their tunable pharmacophores .
Research Implications and Limitations
- Synthetic Challenges : Bromination/fluorination at specific positions requires precise reaction conditions to avoid byproducts (e.g., dihalogenation) .
- Biological Data Gap : While substituent effects are well-documented, direct pharmacological data for 4-Bromo-7-fluoroquinazoline remain scarce.
- Supplier Availability : Many analogs (e.g., 7-Bromo-4-chloro-2-phenyl-quinazoline, CAS 887592-38-3) are commercially available through suppliers like BOC Sciences, enabling further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
